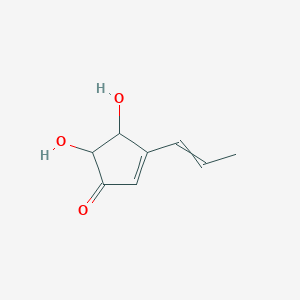
4,5-Dihydroxy-3-prop-1-enylcyclopent-2-en-1-one
Overview
Description
4,5-Dihydroxy-3-prop-1-enylcyclopent-2-en-1-one is a unique organic compound characterized by its cyclopent-2-enone core structure with hydroxyl groups at the 4 and 5 positions and a propenyl group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dihydroxy-3-propenyl-cyclopent-2-enone can be achieved through multiple synthetic routes. One common method involves the preparation of the isopropylidene-protected 3-[(dimethoxyphosphoryl)methyl]-4,5-dihydroxycyclopent-2-enone, followed by the resolution of diastereoisomeric products through the Horner reaction with ®-glyceraldehyde acetonide. The final step involves regioselective ozonolysis of the exocyclic carbon-carbon double bond .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including protection-deprotection strategies and selective oxidation reactions.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydroxy-3-prop-1-enylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The propenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions vary depending on the nucleophile but often involve basic or acidic catalysts.
Major Products:
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of substituted cyclopent-2-enone derivatives.
Scientific Research Applications
4,5-Dihydroxy-3-prop-1-enylcyclopent-2-en-1-one has several scientific research applications:
Chemistry: Used as a chiral building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,5-dihydroxy-3-propenyl-cyclopent-2-enone involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the propenyl group can participate in various biochemical reactions, modulating cellular processes.
Comparison with Similar Compounds
4,5-Dihydroxy-3-propylcyclopent-2-en-1-one: Similar structure but with a propyl group instead of a propenyl group.
4,5-Dihydroxy-3-(formyl)cyclopent-2-enone acetonide: Used as a chiral building block for prostanoid synthesis.
Uniqueness: 4,5-Dihydroxy-3-prop-1-enylcyclopent-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propenyl group provides additional reactivity compared to similar compounds with different substituents.
Properties
IUPAC Name |
4,5-dihydroxy-3-prop-1-enylcyclopent-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-3-5-4-6(9)8(11)7(5)10/h2-4,7-8,10-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOOPNKRBMHHEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=O)C(C1O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















